Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2.ClH/c1-5-36-26(33)29-13-15-30(16-14-29)38(34,35)21-9-7-20(8-10-21)24(32)31(17-12-28(3)4)25-27-22-11-6-19(2)18-23(22)37-25;/h6-11,18H,5,12-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGWZDKURHMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride, identified by its CAS number 1321819-49-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 596.2 g/mol. The compound's structure includes a piperazine ring, a sulfonamide group, and a benzo[d]thiazole moiety, which are critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 596.2 g/mol |
| CAS Number | 1321819-49-1 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the entry of the Ebola virus (EBOV), with some compounds demonstrating submicromolar activity against viral infection. The mechanism involves the inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, crucial for EBOV infection .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research into related benzo[d]thiazole derivatives has revealed their ability to inhibit specific enzymes involved in cell proliferation. The interaction with these enzymes may lead to reduced tumor growth and increased apoptosis in cancer cells .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to enzymes that regulate cell cycle progression.
- Viral Entry Blockade : Preventing virus-host cell interactions necessary for infection.
- Modulation of Signaling Pathways : Altering pathways that lead to cell survival or death.
Study on Antiviral Efficacy
A study conducted on novel benzimidazole-piperidine hybrids demonstrated that compounds structurally similar to this compound exhibited potent anti-Ebola activity with an EC50 value as low as 0.64 µM, indicating strong antiviral potential .
Investigation into Anticancer Effects
Another investigation focused on the anticancer effects of related compounds revealed that certain derivatives could significantly inhibit cancer cell growth in vitro. The compounds were tested against various cancer cell lines, showing promising results in reducing viability and inducing apoptosis .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Compounds with structural similarities have demonstrated the ability to induce programmed cell death in cancer cells.
- Inhibition of Tyrosine Kinases : This mechanism is critical as tyrosine kinases are often overactive in cancer cells, leading to uncontrolled growth.
A study by Yasuda et al. highlighted several piperazine derivatives that exhibited potent activity against tumor cell lines, suggesting that modifications in structure can enhance biological efficacy.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. Similar derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis caused by neurotoxins. Key mechanisms include:
- Modulation of Neuroinflammatory Responses : By reducing inflammation, these compounds may help preserve neuronal integrity.
- Enhancement of Antioxidant Defenses : Compounds like this one may bolster the brain's natural defenses against oxidative damage.
In vivo studies have indicated that related compounds significantly reduce markers of neurodegeneration in models of Alzheimer's disease.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effective inhibition of growth. This application is particularly relevant given the rising concern over antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a comprehensive study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited significant cytotoxicity against multiple tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Properties
A research article published in MDPI explored the neuroprotective effects of related compounds through in vivo models. The results indicated that these compounds could significantly mitigate neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential therapeutic applications in neurodegenerative disorders.
Preparation Methods
Cyclization of 4-Methylaniline
The benzothiazole core is synthesized via cyclocondensation of 4-methylaniline with potassium thiocyanate and bromine in glacial acetic acid:
Reagents & Conditions
- 4-Methylaniline (1.0 eq)
- KSCN (1.0 eq), Br₂ (1.0 eq)
- Glacial acetic acid, 0–10°C → RT, 2–4 hr
- Yield: 70–75%
Mechanistic Insights
- Thiocyanate bromination generates thiocyanogen (SCN)₂
- Electrophilic attack at para position of aniline
- Cyclization via intramolecular nucleophilic substitution
Characterization Data
- ¹H NMR (CDCl₃) : δ 1.96 (s, 3H, CH₃), 5.89 (s, 2H, NH₂), 7.46–7.63 (m, 3H, Ar-H)
- IR (KBr) : 3343 cm⁻¹ (N-H), 1550 cm⁻¹ (C=N)
Functionalization of Benzothiazole Core
Chloroacetylation at C2 Position
6-Methylbenzo[d]thiazol-2-amine undergoes chloroacetylation to introduce a reactive handle for subsequent piperazine coupling:
Reagents & Conditions
Reaction Equation
6-Methylbenzo[d]thiazol-2-amine + ClCH₂COCl → 2-Chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Optimization Notes
- Excess chloroacetyl chloride improves yield but requires careful stoichiometric control to avoid diacylation
- Benzene solvent enables azeotropic removal of HCl byproduct
Piperazine Sulfonylation
Synthesis of 4-(Piperazine-1-sulfonyl)benzoic Acid
The sulfonyl-linked piperazine intermediate is prepared via sulfonation of benzoic acid derivatives:
Stepwise Procedure
- Sulfonation : Benzoic acid chlorosulfonation at 0°C
- Piperazine Coupling : React sulfonyl chloride intermediate with piperazine in DCM/TEA
- Esterification : Ethyl chloroformate in THF/Et₃N
Key Data
- Sulfonation Yield : 85–90%
- Piperazine Coupling : Cs₂CO₃ in MeCN/DCM (1:1), 60°C, 18 hr
- Esterification Efficiency : >95% by ¹H NMR
Assembly of Final Structure
Sequential Coupling Reactions
The final assembly involves three critical coupling steps:
5.1.1. Amide Bond Formation
React 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide with 2-(dimethylamino)ethylamine:
Conditions
5.1.2. Sulfonylation
Couple the amide intermediate with 4-(piperazine-1-sulfonyl)benzoic acid ethyl ester:
Conditions
5.1.3. Hydrochloride Salt Formation
Final product precipitated as hydrochloride salt:
Procedure
- Treat free base with HCl (4M in dioxane)
- Stir 2 hr, evaporate, recrystallize from EtOH/Et₂O
- Purity: >99% by HPLC
Analytical Characterization
Spectroscopic Data Compilation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, COOCH₂CH₃), 2.28 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 8H, piperazine) |
| ¹³C NMR | δ 167.8 (C=O), 154.2 (C=S), 61.3 (COOCH₂CH₃), 44.7 (N(CH₃)₂) |
| HRMS | m/z 612.1601 [M+H]⁺ (calc. 612.1598) |
| HPLC | tR = 8.92 min (C18, 70:30 MeCN/H₂O + 0.1% TFA) |
Purity Assessment Methods
- HPLC-DAD : 99.2% purity (254 nm)
- Elemental Analysis : C 51.02%, H 5.59%, N 11.43% (theory: C 51.18%, H 5.64%, N 11.47%)
- TGA/DSC : Decomposition onset 218°C, confirming thermal stability
Process Optimization Challenges
Critical Control Parameters
- Moisture Sensitivity : All coupling reactions require anhydrous conditions (<50 ppm H₂O)
- Temperature Control : Exothermic during sulfonylation (ΔT up to 40°C)
- Byproduct Formation :
- Di-sulfonylated piperazine (3–5%)
- N-Oxidation of dimethylamino group (controlled by N₂ sparging)
Solvent Screening Results
| Solvent System | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| DCM/MeCN (1:1) | 92% | 2.1% |
| THF | 78% | 5.8% |
| DMF | 85% | 4.3% |
Optimal system identified as DCM/MeCN with Cs₂CO₃ base
Scale-Up Considerations
Kilo-Lab Protocol Modifications
- Chloroacetylation : Switch from benzene to toluene (lower toxicity)
- Workup Procedures :
- Replace column chromatography with pH-controlled crystallization
- Implement continuous extraction for acid-sensitive intermediates
- Process Analytics :
- PAT tools for real-time reaction monitoring (ReactIR, FBRM)
- Design space established via DoE: 80–100°C temp range, 12–18 hr duration
Batch Consistency Data
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 68% | 63% |
| Purity | 99.2% | 98.7% |
| Residual Solvents | <300 ppm | 450 ppm |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Comparative study of conventional vs. microwave methods:
| Condition | Time | Yield | Energy Input |
|---|---|---|---|
| Conventional | 18 hr | 68% | 1500 kJ |
| Microwave (150W) | 45 min | 72% | 405 kJ |
Microwave method reduces reaction time 24-fold with comparable yields
Flow Chemistry Approach
Continuous flow system parameters:
- Reactor volume: 10 mL
- Flow rate: 0.5 mL/min
- Residence time: 20 min
- Productivity: 8.2 g/hr
Regulatory Considerations
ICH Guidelines Compliance
- Impurity Profiling :
- Identified 4 process-related impurities (<0.15%)
- Genotoxic risk assessment: Negative (AMES test)
- Stability Studies :
- Accelerated conditions (40°C/75% RH): 0.3% degradation after 6 months
- Container Closure : Amber glass vials with PTFE-lined caps required for light sensitivity
Q & A
Q. What are the common synthetic routes for synthesizing piperazine- and benzo[d]thiazole-containing compounds?
- Methodological Answer : Piperazine and benzo[d]thiazole moieties are often synthesized via coupling reactions. For example, piperazine derivatives can be prepared by reacting acid chlorides with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Benzo[d]thiazole intermediates are typically formed via cyclization of thioamides or through microwave-assisted reactions with sulfuryl chloride . Catalysts like LiCl and coupling agents (e.g., HOBt/EDC·HCl) are critical for carbamate or amide bond formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Optimize mobile phases (e.g., methanol, water, sodium phosphate buffer, and tetrabutylammonium hydroxide adjusted to pH 5.5) to resolve polar impurities .
- NMR/FTIR : Confirm functional groups (e.g., sulfonyl, piperazine) and detect residual solvents.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
- Melting Point Analysis : Compare observed melting ranges (e.g., 269–280°C) with literature values to assess crystallinity .
Q. What solvents and conditions are suitable for solubility testing?
- Methodological Answer : Prioritize solvents based on polarity:
- Polar aprotic solvents : DMF or DMSO for initial dissolution.
- Aqueous buffers : Test pH-dependent solubility (e.g., phosphate buffer at pH 7.4).
- Ethanol/acetone : Useful for recrystallization due to moderate polarity .
Always use sonication and heating (40–60°C) to enhance dissolution.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for the sulfonyl-piperazine intermediate?
- Methodological Answer :
- Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 eq), and reaction time (12–24 h).
- Statistical Modeling : Apply response surface methodology to identify optimal conditions. For example, flow chemistry systems can enhance mixing and heat transfer, as demonstrated in diphenyldiazomethane synthesis .
- Validation : Use ANOVA to confirm significant factors (e.g., catalyst concentration impacts yield more than temperature) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups on benzo[d]thiazole) using in silico docking to predict binding affinity .
- Metabolic Stability Assays : Test cytochrome P450 inhibition to rule out pharmacokinetic discrepancies.
- Crystallography : Resolve 3D structures to identify steric or electronic clashes in active sites .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Excipient Screening : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (e.g., trehalose).
- Packaging : Store under inert gas (argon) in amber glass to prevent oxidation and photodegradation .
Q. How to address low reproducibility in coupling reactions involving the dimethylaminoethyl group?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves).
- Coupling Agents : Replace EDC·HCl with DCC/HOBt for sterically hindered amines.
- Real-Time Monitoring : Employ in situ FTIR to track carbamate formation and adjust reagent stoichiometry .
Data Analysis and Experimental Design
Q. How to statistically validate contradictory solubility data across research groups?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies and apply Cohen’s d to quantify effect sizes.
- Error Source Identification : Check for inconsistencies in solvent purity, temperature calibration, or agitation methods.
- Collaborative Trials : Use standardized protocols (e.g., USP <1231>) for cross-lab validation .
Q. What computational tools predict the compound’s reactivity with biological thiols (e.g., glutathione)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
- Molecular Dynamics : Simulate binding to cysteine residues in protein targets (e.g., using GROMACS).
- PubChem Data : Cross-reference with analogs (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) to infer reactivity .
Synthesis Optimization Table
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 70–80°C | High (Δ +25%) | |
| Catalyst (LiCl) | 1.5 eq | Moderate (Δ +15%) | |
| Solvent (DMF vs. EtOH) | Anhydrous DMF | Critical for purity | |
| Coupling Time | 12–18 h | Low (Δ ±5%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
